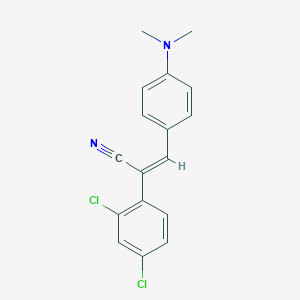

![molecular formula C15H14N4O B186847 6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 444790-63-0](/img/structure/B186847.png)

6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Vue d'ensemble

Description

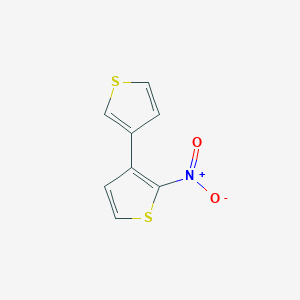

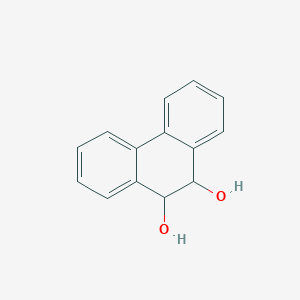

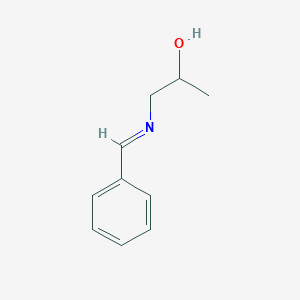

“6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the CAS Number: 444790-63-0 . It has a molecular weight of 266.3 and its IUPAC name is 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N4O/c1-2-11-13-12(9-6-4-3-5-7-9)10(8-16)14(17)20-15(13)19-18-11/h3-7,12H,2,17H2,1H3, (H,18,19) . This indicates the molecular structure of the compound. Detailed binding features obtained from molecular dynamics simulations have helped to elucidate the molecular basis of this compound .Applications De Recherche Scientifique

An eco-friendly synthesis method for derivatives of this compound was developed using ultrasound irradiation in an aqueous medium, eliminating the need for catalysts (Yi Zou et al., 2013).

Efficient synthesis of similar derivatives using trichloroacetic acid or ceric sulfate as catalysts in excellent yields and short reaction times was described (Z. Karimi-Jaberi et al., 2013).

The compound's derivatives were synthesized as potential anticancer agents using an ionic liquid as an eco-friendly and reusable catalyst (A. P. Nikalje et al., 2016).

A clean synthesis approach for similar compounds using sulfamic acid in ethanol was developed (S. V. Shinde et al., 2008).

Sodium ascorbate was used as a catalyst for an environmentally friendly synthesis method of these compounds (H. Kiyani & M. Bamdad, 2018).

Spectroscopic and structural investigations of a synthetic analog were conducted for potential pharmaceutical applications (Ratnesh Kumar et al., 2020).

Glycerol was used for a green synthesis method of these compounds under catalyst-free conditions (Rajesh H. Vekariya & H. Patel, 2016).

A novel series of derivatives were synthesized and evaluated for antibacterial, anti-tuberculosis, and cytotoxicity, showing significant activity (Mahesh S. Vasava et al., 2019).

A practical catalyst-free synthesis method in aqueous medium was described (Manisha Bihani et al., 2013).

An aqueous, catalyst-free synthesis method for trifluoromethyl derivatives was developed (Chenxia Yu et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of 6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are currently unknown. This compound is part of a class of molecules known as dihydropyrano[2,3-c]pyrazoles , which have been studied for their wide applications in medicinal and pharmaceutical chemistry . .

Mode of Action

It is synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related dihydropyrano[2,3-c]pyrazoles are known for their anti-microbial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory activities

Result of Action

As a member of the dihydropyrano[2,3-c]pyrazoles class, it may share some of the known properties of these compounds, such as anti-microbial, anti-inflammatory, and anti-cancer activities . .

Orientations Futures

Propriétés

IUPAC Name |

6-amino-3-ethyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-2-11-13-12(9-6-4-3-5-7-9)10(8-16)14(17)20-15(13)19-18-11/h3-7,12H,2,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGUQOTYBGUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384637 | |

| Record name | 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

CAS RN |

444790-63-0 | |

| Record name | 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

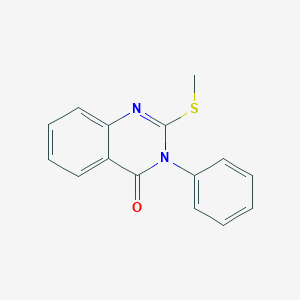

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)